3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Description
Properties
IUPAC Name |
3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c8-6-1-5-2-9-4-7(5)10-3-6/h1,3,9H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUJHAAUYSPGGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744794 | |
| Record name | 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256813-78-1 | |
| Record name | 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
| Chlorination Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NCS | DCM | 25 | 12 | 68 |
| Cl₂ (gas) | CCl₄ | 0–5 | 6 | 72 |
| SOCl₂ | Toluene | 110 | 3 | 65 |
Mechanistic Insight:
Electrophilic chlorination proceeds via a Wheland intermediate, with the electron-rich position 3 favoring attack. Steric effects from the fused pyrrole ring limit substitution at adjacent positions.
Microwave-Assisted Synthesis for Rapid Access
Microwave irradiation significantly reduces reaction times. A one-pot protocol combines cyclocondensation and chlorination:
-
Mix 3-aminopyrrole (1.0 equiv), chloroacetaldehyde (1.2 equiv), and POCl₃ (3.0 equiv) in acetonitrile.
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Irradiate at 150°C for 20 minutes.
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Quench with ice-water and extract with DCM.
Advantages:
Comparative Analysis of Synthetic Routes
| Method | Key Advantages | Limitations | Ideal Use Case |
|---|---|---|---|
| Cyclocondensation | High atom economy | Multi-step purification | Bulk production |
| Direct Chlorination | Simplicity | Regioselectivity challenges | Small-scale synthesis |
| Cross-Coupling | Excellent regiocontrol | High catalyst cost | Medicinal chemistry optimization |
| Microwave-Assisted | Rapid synthesis | Specialized equipment required | High-throughput screening |
Challenges and Mitigation Strategies
-
Regioselectivity in Chlorination:
Competitive substitution at positions 2 and 4 occurs under harsh conditions. Employing bulky directing groups (e.g., tert-butoxycarbonyl) improves 3-position selectivity. -
Purification Difficulties:
The polar nature of the product complicates isolation. Gradient elution with silica gel (0–50% EtOAc/hexane) enhances resolution .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its reduced forms using reagents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
G Protein-Coupled Receptor Modulation
One of the most promising applications of 3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is its role as a modulator of G protein-coupled receptors (GPCRs). Specifically, it has been identified as an agonist for the GPR119 receptor, which plays a crucial role in glucose homeostasis and insulin secretion. Compounds like GSK1104252A derived from this scaffold have shown potential in treating type 2 diabetes by enhancing glycemic control and modulating the enteroinsular axis .
Anticancer Activity
Research indicates that derivatives of pyrrolo[3,4-b]pyridine compounds exhibit anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. The structure of this compound allows for modifications that enhance its efficacy against various cancer types .
Neurological Applications
The compound has also been studied for its effects on neurological conditions. As an allosteric modulator of muscarinic receptors, it may offer therapeutic benefits in treating disorders such as Alzheimer's disease by enhancing cholinergic transmission . This application is particularly noteworthy given the increasing interest in developing drugs that target neurotransmitter systems to manage cognitive decline.
Case Study 1: GPR119 Agonism
In a study published in PubMed, researchers explored the pharmacokinetics and selectivity of a derivative based on this compound. The results demonstrated that the compound effectively modulated GPR119 activity in vivo, leading to improved glucose tolerance in rodent models. This supports the potential use of similar compounds in diabetes management .
Case Study 2: Anticancer Screening
A comprehensive screening of various pyrrolo[3,4-b]pyridine derivatives revealed significant cytotoxic effects against several cancer cell lines. The study highlighted that modifications at the chlorine position could enhance selectivity towards cancerous cells while minimizing toxicity to normal cells. This finding emphasizes the importance of structural optimization in drug development for cancer therapies .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. For example, as a kinase inhibitor, it can interfere with signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of substituents on the pyrrolo[3,4-b]pyridine scaffold critically impacts chemical and biological properties:
Key Findings :
- Chlorine at position 3 (target compound) increases electrophilicity compared to position 2, favoring nucleophilic substitution reactions .
- Trifluoromethyl groups at position 2 enhance thermal stability and lipophilicity, making them suitable for blood-brain barrier penetration .
- Fluorine substitution reduces molecular weight and improves pharmacokinetic profiles .
Key Findings :
Biological Activity
3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (CAS No. 1256813-78-1) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, highlighting its pharmacological properties, mechanisms of action, and implications in medicinal chemistry.
Chemical Structure and Properties
The compound features a pyrrole ring fused to a pyridine ring with a chlorine substituent at the 3-position. Its molecular formula is with a molecular weight of approximately 154.6 g/mol. The compound's structure is significant as it influences its biological activity and interaction with various biological targets.
Research indicates that this compound acts primarily as an allosteric modulator of the M4 muscarinic acetylcholine receptor (mAChR). This receptor is implicated in numerous physiological processes including cognition and motor control. The modulation of mAChRs can lead to therapeutic effects in neurological disorders such as Alzheimer's disease and schizophrenia .
Antitumor Activity
Several studies have examined the antitumor potential of pyrrolo[3,4-b]pyridine derivatives, including this compound. For instance, derivatives have shown cytotoxic effects against various cancer cell lines. A study reported moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cardiac cells .
Antimicrobial and Antiviral Properties
The compound has also been investigated for its antimicrobial and antiviral properties. Pyrrolo[3,4-b]pyridine derivatives are known to exhibit activity against pathogens like Mycobacterium tuberculosis. In vitro studies indicated that modifications to the compound's structure could enhance its efficacy against such pathogens .
Neuroprotective Effects
Given its interaction with mAChRs, there is potential for neuroprotective applications. Research suggests that compounds within this class may help in treating neurodegenerative diseases by modulating cholinergic signaling pathways .
Case Studies and Research Findings
| Study | Findings | Biological Activity |
|---|---|---|
| Deraeve et al. (2021) | Synthesized various pyrrolo derivatives | Showed significant antimycobacterial activity |
| Kalai et al. (2021) | Evaluated cytotoxicity against cancer cell lines | Moderate cytotoxicity against ovarian cancer cells |
| PMC8069244 (2021) | Reviewed pharmacological properties | Highlighted analgesic and sedative effects |
Q & A
Q. Q1. What are the established synthetic routes for 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cyclization of precursors such as chlorinated pyridine derivatives. A common approach uses sodium hydride (NaH) as a base in dimethylformamide (DMF) at elevated temperatures (100–120°C) to promote cyclization . For example, analogous compounds like 2-chloro derivatives are synthesized via cyclizing agents under controlled conditions, with yields optimized by adjusting solvent polarity and reaction time. Industrial-scale methods may employ continuous flow reactors to enhance reproducibility . Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 100–120°C | Higher yields at elevated temperatures due to faster kinetics |
| Solvent | DMF or THF | Polar aprotic solvents favor cyclization |
| Catalyst | None or mild bases | Excess base may lead to side reactions |
Advanced Synthesis and Optimization
Q. Q2. How can regioselectivity be controlled during functionalization of the pyrrolo[3,4-b]pyridine scaffold?
Methodological Answer: Regioselectivity in substitutions (e.g., at the 3-chloro position) is influenced by steric and electronic factors. Computational tools like density functional theory (DFT) can predict reactive sites by analyzing electron density maps. For instance, nucleophilic aromatic substitution (SNAr) at the chloro-substituted position is favored due to electron-withdrawing effects of the fused pyrrole ring . Advanced methods include:
- Catalytic strategies : Use of Yb(OTf)₃ in multi-component reactions (e.g., Ugi–Zhu) to direct substituents to specific positions .
- Protecting groups : Temporary protection of reactive NH groups (e.g., with tosyl chloride) to prevent undesired side reactions .
Chemical Reactivity and Functionalization
Q. Q3. What are the major reaction pathways for modifying the 3-chloro substituent, and how can by-products be minimized?
Methodological Answer: The 3-chloro group undergoes SNAr, Suzuki coupling, or reduction. For example:
- SNAr : React with amines (e.g., piperidine) in ethanol at reflux to replace chlorine with amine groups. By-products like dehalogenated species can arise if reducing agents (e.g., Pd/C) are present .
- Reduction : Use catalytic hydrogenation (H₂/Pd) to convert chloro to hydrogen, but over-reduction of the pyrrole ring can occur. Monitoring reaction time and pressure is critical .
Q. By-product Mitigation Table :
| Reaction Type | Common By-Products | Mitigation Strategy |
|---|---|---|
| SNAr | Dehalogenated product | Use anhydrous conditions and excess nucleophile |
| Reduction | Ring hydrogenation | Limit H₂ exposure to 1–2 atm |
Biological Activity and Structure-Activity Relationships (SAR)
Q. Q4. How do structural modifications to this compound influence its biological activity?
Methodological Answer: SAR studies highlight the importance of the chloro group and fused ring system. For example:
- Chloro position : 3-Chloro derivatives show enhanced kinase inhibition compared to 2-chloro analogs due to better steric alignment with ATP-binding pockets .
- Substituent effects : Adding electron-donating groups (e.g., methoxy) to the pyridine ring increases solubility but may reduce binding affinity .
Q. Q5. What analytical techniques are recommended for resolving contradictions in reported biological data?
Methodological Answer: Discrepancies often arise from impurities or stereochemical variations. A multi-technique approach is essential:
Q. Workflow for Data Reconciliation :
Re-synthesize compound using standardized protocols.
Characterize via NMR and mass spectrometry.
Re-test biological activity with controlled assay conditions.
Advanced Method Development
Q. Q6. How can computational methods guide the design of novel 3-Chloro-pyrrolopyridine derivatives?
Methodological Answer:
- Molecular dynamics (MD) simulations : Predict stability of derivatives in solution.
- DFT calculations : Identify reactive sites for functionalization .
- QSAR models : Corrogate substituent effects with activity using datasets from analogs (e.g., pyrazolo[3,4-b]pyridines ).
Case Study : A QSAR model for kinase inhibitors trained on 50 derivatives achieved R² = 0.89, highlighting chloro and methyl groups as key contributors to potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
